molecular formula C7H7BrFNO B13898614 2-Bromo-3-ethoxy-5-fluoropyridine

2-Bromo-3-ethoxy-5-fluoropyridine

Cat. No.: B13898614
M. Wt: 220.04 g/mol
InChI Key: HLHCPLBTOJYKIL-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-5-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-5-fluoropyridine can be coupled with ethoxy-substituted boronic acids .

Industrial Production Methods

Industrial production of 2-Bromo-3-ethoxy-5-fluoropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethoxy-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Sodium Nitrite (NaNO2) and Hydrofluoric Acid (HF): Used in diazotization and fluorination reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the ethoxy group.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for its targets. The ethoxy group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-ethoxy-5-fluoropyridine is unique due to the combination of bromine, ethoxy, and fluorine substituents on the pyridine ring. This unique combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and potential biological activity.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

2-bromo-3-ethoxy-5-fluoropyridine

InChI

InChI=1S/C7H7BrFNO/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2H2,1H3

InChI Key

HLHCPLBTOJYKIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)F)Br

Origin of Product

United States

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